Cas no 2248370-26-3 (5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid)
5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- EN300-6512036
- 2248370-26-3
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- Inchi: 1S/C11H11NO4/c1-7-2-4-8(5-3-7)11(9(13)14)6-12-10(15)16-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14)
- InChI Key: APBOGIPSXUEZGS-UHFFFAOYSA-N
- SMILES: O1C(NCC1(C(=O)O)C1C=CC(C)=CC=1)=O
Computed Properties
- Exact Mass: 221.06880783g/mol
- Monoisotopic Mass: 221.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 75.6Ų
5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6512036-0.05g |
5-(4-methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
2248370-26-3 | 95.0% | 0.05g |
$1080.0 | 2025-03-14 | |
| Enamine | EN300-6512036-0.1g |
5-(4-methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
2248370-26-3 | 95.0% | 0.1g |
$1131.0 | 2025-03-14 | |
| Enamine | EN300-6512036-0.25g |
5-(4-methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
2248370-26-3 | 95.0% | 0.25g |
$1183.0 | 2025-03-14 | |
| Enamine | EN300-6512036-0.5g |
5-(4-methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
2248370-26-3 | 95.0% | 0.5g |
$1234.0 | 2025-03-14 | |
| Enamine | EN300-6512036-1.0g |
5-(4-methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
2248370-26-3 | 95.0% | 1.0g |
$1286.0 | 2025-03-14 | |
| Enamine | EN300-6512036-2.5g |
5-(4-methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
2248370-26-3 | 95.0% | 2.5g |
$2520.0 | 2025-03-14 | |
| Enamine | EN300-6512036-5.0g |
5-(4-methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
2248370-26-3 | 95.0% | 5.0g |
$3728.0 | 2025-03-14 | |
| Enamine | EN300-6512036-10.0g |
5-(4-methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
2248370-26-3 | 95.0% | 10.0g |
$5528.0 | 2025-03-14 |
5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic Acid: A Comprehensive Overview
The compound 5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, identified by the CAS number 2248370-26-3, is a significant molecule in the field of organic chemistry. This compound belongs to the class of oxazolidinones, which are widely studied for their applications in drug design and materials science. The structure of this compound features a 1,3-oxazolidine ring system with a substituted phenyl group and a carboxylic acid moiety, making it a versatile building block for various chemical reactions.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. Researchers have explored its potential as an intermediate in the construction of bioactive molecules. For instance, studies have demonstrated its utility in the synthesis of β-lactam antibiotics, where the oxazolidinone ring serves as a key structural element. This has led to increased interest in understanding its reactivity and stability under different reaction conditions.
The unique combination of functional groups in this compound makes it an attractive candidate for exploring supramolecular chemistry. The carboxylic acid group can participate in hydrogen bonding, while the aromatic ring provides π-interactions. These properties have been leveraged in designing self-assembled materials and stimuli-responsive systems. Recent experiments have shown that incorporating this compound into polymer networks can enhance their mechanical properties and thermal stability.
In terms of biological applications, 5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been investigated for its potential as a drug delivery agent. Its ability to form stable complexes with metal ions has been exploited to create nanocarriers for targeted drug delivery. Additionally, studies have highlighted its role as a chiral auxiliary in asymmetric synthesis, facilitating the construction of enantioselective molecules with high optical purity.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of an aldehyde with an amino acid derivative, followed by cyclization to form the oxazolidinone ring. Recent optimizations have focused on improving the yield and purity of the product through catalytic methods and green chemistry principles.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been employed to characterize this compound accurately. These studies have provided insights into its molecular structure and dynamic behavior at the molecular level. Furthermore, computational modeling has been used to predict its electronic properties and reactivity under various conditions.
In conclusion, 5-(4-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid (CAS No. 2248370-26) stands out as a valuable molecule with diverse applications across multiple disciplines. Its structural versatility and functional group diversity make it a subject of ongoing research interest. As new synthetic strategies and analytical tools continue to emerge, this compound is expected to play an increasingly important role in advancing both academic research and industrial applications.
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